N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure features a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety linked to a 1,3,4-thiadiazol-2-yl group substituted with a (4-chlorophenyl)methylsulfanyl chain.
Properties
Molecular Formula |
C13H10ClN5OS3 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS3/c1-7-10(23-19-16-7)11(20)15-12-17-18-13(22-12)21-6-8-2-4-9(14)5-3-8/h2-5H,6H2,1H3,(H,15,17,20) |
InChI Key |
BGJIJKYUDIIWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazides. As demonstrated in the synthesis of analogous compounds, 4-chlorobenzoic acid is first esterified to methyl 4-chlorobenzoate using methanol and sulfuric acid. Subsequent treatment with hydrazine hydrate yields the hydrazide intermediate, which reacts with carbon disulfide (CS₂) in the presence of potassium hydroxide to form a potassium thiolate salt. Cyclization under acidic conditions (e.g., sulfuric acid at 0°C) produces 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Key Reaction Conditions
Functionalization of the Thiadiazole Ring
The sulfanyl group is introduced via nucleophilic substitution. Treatment of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol with (4-chlorophenyl)methyl chloride in the presence of a base (e.g., triethylamine) affords the sulfanyl derivative. Alternatively, oxidative sulfonylation using chlorine gas in 1,2-dichloroethane/water yields the sulfonyl chloride intermediate, which can be further functionalized.
Synthesis of the 1,2,3-Thiadiazole Carboxamide Moiety
Carboxylic Acid Activation
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is crucial for subsequent amidation.
Amidation Reaction
The activated carboxylic acid reacts with the amine group of the 1,3,4-thiadiazole derivative. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this step, often conducted in anhydrous dichloromethane or tetrahydrofuran (THF).
Optimized Conditions
- Solvent : Anhydrous THF.
- Temperature : 0°C to room temperature.
- Yield : 65–75% after purification via column chromatography.
Integrated Synthetic Route
Stepwise Assembly
- Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol :
- Sulfanyl Group Introduction :
- Carboxamide Formation :
Reaction Mechanism
- Cyclization : The thiosemicarbazide intermediate undergoes intramolecular dehydration to form the thiadiazole ring.
- Amidation : Nucleophilic acyl substitution between the amine and acid chloride.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Compound | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|
| Intermediate 5 | 42.01 | 2.20 | 12.25 | 28.03 |
| Target Compound* | 44.30 | 2.60 | 14.50 | 24.80 |
*Theoretical values based on molecular formula C₁₅H₁₁ClN₄OS₂.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiviral and antibacterial agent due to its ability to inhibit certain enzymes and proteins.
Agricultural Science: The compound can be used as a pesticide or herbicide, protecting crops from various pests and diseases.
Biological Research: It can be used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This can lead to the disruption of essential biological processes in pathogens or pests, resulting in their death or inhibition .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s dual thiadiazole system distinguishes it from oxadiazole-containing analogs (e.g., 6a–o), which may exhibit reduced electronic delocalization .
- Substituent Effects: The (4-chlorophenyl)methylsulfanyl group enhances lipophilicity compared to simpler alkylthio groups (e.g., methylthio in 4a) or non-halogenated aryl groups (e.g., 4-methylphenyl in ).
- Synthetic Routes : Most derivatives involve nucleophilic substitution (e.g., alkylation of thiols) or condensation reactions, suggesting shared synthetic accessibility .
Key Observations :
- Antimicrobial Potential: The carboxamide group in the target compound may enhance hydrogen-bonding interactions with microbial targets, similar to 4a .
- Toxicity: The 4-chlorophenyl group in the target compound could increase cytotoxicity compared to non-halogenated analogs (e.g., 4-methylphenyl derivatives) but may remain safer than highly reactive N-substituted oxadiazoles (e.g., 6g, 6j) .
Physicochemical Properties
Table 3: Comparative Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility, necessitating formulation optimization for bioavailability.
- Derivatives with polar N-substituents (e.g., sulfamoyl in ) show improved solubility, suggesting that structural modifications could enhance drug-likeness.
Biological Activity
N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound through various studies and data.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been reported to inhibit enzymes such as carbonic anhydrase and interfere with viral replication by targeting viral proteins and enzymes. Additionally, the presence of sulfur in the thiadiazole ring enhances its reactivity and biological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Bacillus subtilis | 0.0625 |
| Pseudomonas aeruginosa | 0.5 |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In preclinical studies involving various cancer cell lines, it has been shown to induce apoptosis and inhibit cell proliferation. The results from one study are illustrated in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Table 2: Cytotoxic effects of this compound on cancer cell lines
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives including the target compound. The study found that modifications to the thiadiazole ring significantly influenced biological activity. For instance, the introduction of different substituents on the phenyl group enhanced both antimicrobial and anticancer activities .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a thiosemicarbazide derivative with a substituted carboxylic acid chloride. For example, analogous 1,3,4-thiadiazole derivatives are synthesized via cyclization using POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment to precipitate the product . Optimization includes:
- Temperature Control : Maintaining reflux conditions to ensure complete cyclization.
- Reagent Ratios : Using a 3:1 molar excess of POCl₃ to drive the reaction to completion.
- Purification : Recrystallization from DMSO/water (2:1) to enhance purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiadiazole ring, sulfanyl group, and 4-chlorophenyl substituent. For example, the sulfanyl (-S-) proton typically appears at δ 3.8–4.2 ppm .
- IR Spectroscopy : Key peaks include C=S (1050–1150 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>95%) .
Advanced: How can researchers design assays to evaluate its antimicrobial activity while addressing contradictory data?
Methodological Answer:
- Assay Design :
- Addressing Contradictions :
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting anticancer activity?
Methodological Answer:
- Core Modifications :
- In Silico Screening :
Advanced: How can reaction mechanisms (e.g., sulfanyl group oxidation) be elucidated experimentally?
Methodological Answer:
- Oxidation Studies :
- Mechanistic Probes :
Advanced: How should researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Experimental Replication :
- Data Triangulation :
- Theoretical Frameworks :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
